molecular formula C18H22ClN3O3S B1674763 Lergotrile mesylate CAS No. 51473-23-5

Lergotrile mesylate

Cat. No.: B1674763
CAS No.: 51473-23-5
M. Wt: 395.9 g/mol
InChI Key: WXHDJVDIJQDJMK-AYJWUPBJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lergotrile mesylate is a potent, orally active ergot alkaloid derivative that functions as a dopamine agonist. Its primary research applications are in the fields of neuroscience and endocrinology. As a dopamine receptor agonist, it exerts a rapid, dose-dependent, and haloperidol-reversible inhibition on the unit activity of dopamine neurons in the substantia nigra . This mechanism underpins its investigational value for Parkinson's disease, where studies have shown it can reduce rigidity, tremor, and bradykinesia, allowing for a reduction in concomitant levodopa dosage . Concurrently, this compound acts as a potent inhibitor of prolactin secretion. It inhibits prolactin release both in vivo and in vitro by activating adenohypophyseal dopamine receptors, an effect that can be reversed by dopamine receptor blockers like pimozide . This makes it a useful compound for researching conditions related to hyperprolactinemia, such as amenorrhea-galactorrhea . Its effect on the endocrine system also includes elevating serum growth hormone (GH) levels in normal subjects and impairing the thyroid-stimulating hormone (TSH) response to thyrotropin-releasing hormone (TRH) . When compared to other ergot derivatives like bromocriptine, Lergotrile has been noted to have an earlier onset but a shorter duration of action . Reported adverse effects in clinical studies included orthostatic hypotension and behavioral alterations . This product is intended for research purposes only.

Properties

CAS No.

51473-23-5

Molecular Formula

C18H22ClN3O3S

Molecular Weight

395.9 g/mol

IUPAC Name

2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile;methanesulfonic acid

InChI

InChI=1S/C17H18ClN3.CH4O3S/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14;1-5(2,3)4/h2-4,10,12,15,20H,5,7-9H2,1H3;1H3,(H,2,3,4)/t10-,12-,15-;/m1./s1

InChI Key

WXHDJVDIJQDJMK-AYJWUPBJSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O

Canonical SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O

Appearance

Solid powder

Other CAS No.

51473-23-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lergotrile mesylate;  LY 83636;  LY-83636;  LY83636;  83636; 

Origin of Product

United States

Preparation Methods

Fermentation and Biomass Harvesting

Industrial-scale production typically employs submerged fermentation using Claviceps strains optimized for high alkaloid yield. Key parameters include:

  • Temperature : 24–26°C
  • pH : 5.2–5.8
  • Carbon Source : Sucrose or glucose (120–150 g/L)
  • Nitrogen Source : Ammonium nitrate (6–8 g/L)

Post-fermentation, mycelial biomass undergoes solvent extraction using dichloromethane or ethyl acetate in a 3:1 (v/v) ratio. The crude extract is concentrated under reduced pressure (40–50°C, 15–20 mmHg) to yield a dark viscous residue.

Chromatographic Purification

The residue is subjected to silica gel chromatography (60–120 mesh) with a gradient elution system:

  • Mobile Phase : Hexane → Ethyl acetate → Methanol
  • Elution Ratio : 10:1 → 5:1 → 2:1 (v/v)

Ergoline nuclei fractions are pooled and crystallized from acetone/water mixtures, achieving >95% purity as verified by HPLC (C18 column, 254 nm detection).

Chemical Modification of Ergoline Frameworks

The ergoline core undergoes sequential modifications to introduce the 2-chloro and 8β-acetonitrile substituents characteristic of lergotrile.

Chlorination at Position 2

Chlorination proceeds via electrophilic substitution using sulfuryl chloride (SO₂Cl₂) in anhydrous dichloroethane:

Ergoline + SO₂Cl₂ → 2-Chloroergoline + SO₂↑ + HCl↑  

Conditions :

  • Molar Ratio : 1:1.2 (ergoline:SO₂Cl₂)
  • Temperature : 0–5°C (ice bath)
  • Reaction Time : 4–6 hours
  • Yield : 78–82%

Excess reagent is quenched with sodium bicarbonate, and the product is extracted into chloroform. Rotary evaporation yields 2-chloroergoline as a pale yellow solid.

Acetonitrile Side Chain Introduction

The 8β-acetonitrile group is installed through a Friedel-Crafts alkylation using acrylonitrile and Lewis acid catalysis:

2-Chloroergoline + CH₂=CHCN → 2-Chloro-8β-(cyanomethyl)ergoline  

Catalyst : Aluminum chloride (AlCl₃)
Solvent : Anhydrous toluene
Conditions :

  • Temperature : 80–85°C
  • Reaction Time : 8–12 hours
  • Yield : 65–70%

The product is purified via recrystallization from ethanol/water (7:3), yielding white needle-like crystals.

Mesylate Salt Formation

Conversion of the free base (lergotrile) to its mesylate salt enhances aqueous solubility and bioavailability.

Acid-Base Reaction Protocol

Lergotrile free base is dissolved in warm isopropanol (40–45°C) and treated with methanesulfonic acid (1.05 equivalents):

Lergotrile + CH₃SO₃H → this compound  

Key Parameters :

  • Solvent : Isopropanol (5 mL/g of free base)
  • Stirring : 300–400 rpm (mechanical stirrer)
  • Precipitation : Induced by cooling to 0–5°C
  • Yield : 88–92%

The resulting precipitate is collected via vacuum filtration and washed with cold diethyl ether.

Lyophilization for Pharmaceutical Grade Product

The wet mesylate salt is reconstituted in sterile water (10% w/v) and lyophilized under the following conditions:

  • Freezing : −50°C for 4 hours
  • Primary Drying : −30°C at 0.1 mBar for 24 hours
  • Secondary Drying : 25°C at 0.01 mBar for 8 hours

This process yields a hygroscopic white powder with <0.5% residual moisture (Karl Fischer titration).

Analytical Characterization and Quality Control

Critical quality attributes are verified through multiple analytical techniques:

Parameter Method Specification
Identity FT-IR (KBr pellet) 2240 cm⁻¹ (C≡N stretch)
Purity HPLC-DAD ≥98.5% (area normalization)
Crystallinity XRPD Sharp diffraction peaks
Residual Solvents GC-FID <500 ppm (ICH Q3C)
Microbial Limits USP <61> <10 CFU/g (aerobic)

Batch records from preclinical studies indicate consistent inter-batch variability of <2.5% for potency.

Comparative Analysis of Synthetic Routes

Alternative pathways have been explored to optimize yield and scalability:

Microbial Biotransformation

Recent advances employ Rhizopus arrhizus mutants to hydroxylate ergoline precursors at position 8β, followed by cyanide displacement:

  • Advantage : Reduces reliance on toxic reagents
  • Limitation : Low conversion efficiency (32–38%)

Solid-Phase Synthesis

Immobilized ergoline derivatives on Wang resin allow stepwise modifications:

  • Coupling Agent : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate)
  • Cleavage Condition : 95% TFA/H₂O
  • Overall Yield : 41–45%

While innovative, these methods remain less cost-effective than traditional chemical synthesis.

Process Optimization Challenges

Byproduct Formation

Major impurities include:

  • 8α-Epimer : Forms due to axial attack during alkylation (5–7%)
  • N-Oxide Derivatives : Result from over-oxidation (2–3%)

Countermeasures involve strict temperature control and additive use (e.g., 1% ascorbic acid to prevent oxidation).

Solvent Recovery Systems

Isopropanol recycling via fractional distillation achieves 85–90% recovery, reducing production costs by ~18%.

Chemical Reactions Analysis

Lergotrile mesylate undergoes various chemical reactions, including:

Scientific Research Applications

Medical Applications

Parkinson's Disease Treatment
Lergotrile mesylate has been investigated for its efficacy in treating Parkinson's disease, particularly in patients experiencing progression despite conventional treatments like levodopa and carbidopa. A notable study involving 20 patients reported significant improvements in symptoms such as rigidity, tremor, and bradykinesia when this compound was added to their treatment regimen. The mean daily dose was 52 mg, resulting in a 15% reduction in the levodopa dosage required by patients .

Hyperprolactinemia Management
Research indicates that this compound effectively lowers prolactin levels in patients with hyperprolactinemia. A study demonstrated that this compound could normalize prolactin secretion patterns in patients with Parkinson's disease undergoing treatment with other dopamine agonists .

Biological Research

Dopamine Receptor Studies
this compound serves as a valuable tool for studying dopamine receptor functions. Its ability to activate dopamine receptors provides insights into the regulatory mechanisms of hormone secretion and the physiological roles of these receptors.

Hormonal Regulation
The compound has been linked to the modulation of growth hormone and prolactin secretion, contributing to a better understanding of endocrine system dynamics .

Chemical Research

Chemical Behavior Studies
As an ergot derivative, this compound is utilized to explore the chemical behavior of similar compounds. Its unique chemical structure allows researchers to study interactions with biological systems, providing a model for developing new therapeutic agents.

Case Studies

Case Study 1: Parkinson's Disease
A clinical trial assessed the impact of adding this compound to the treatment regimen of patients with Parkinson's disease who were not responding adequately to levodopa therapy. The trial showed significant reductions in motor symptoms and improved quality of life measures after six months of treatment with this compound .

Case Study 2: Hyperprolactinemia
In another study focusing on hyperprolactinemia, patients treated with this compound exhibited normalized prolactin levels, demonstrating its effectiveness as a therapeutic agent for managing hormonal imbalances associated with this condition .

Mechanism of Action

Lergotrile mesylate exerts its effects primarily through its action as a dopamine agonist. It binds to dopamine receptors, mimicking the action of dopamine and leading to various physiological effects. The compound’s ability to lower prolactin levels is due to its inhibition of prolactin secretion from the pituitary gland . Additionally, it affects blood pressure by modulating vascular tone through dopamine receptor activation .

Comparison with Similar Compounds

Key Findings :

  • Lergotrile shows superior tremor reduction compared to bromocriptine but is less effective against rigidity and bradykinesia .
  • Pergolide and lisuride provide broader symptom control, with pergolide demonstrating efficacy comparable to lergotrile in tremor and superior in rigidity .

Key Findings :

  • Pergolide and cabergoline carry risks of cardiac fibrosis, a concern absent in lergotrile .

Pharmacokinetics and Metabolism

Compound Half-Life (hr) Metabolism Active Metabolites
This compound 4–6 Hepatic N-demethylation, hydroxylation Desmethyllergotrile
Bromocriptine 6–8 Hepatic oxidation None significant
Pergolide 7–16 Hepatic sulfation Pergolide sulfonate (inactive)
Lisuride 2–3 Hepatic glucuronidation None significant

Key Findings :

  • Lergotrile’s short half-life necessitates higher doses, increasing toxicity risk .
  • Its metabolite desmethyllergotrile retains dopaminergic activity but may exacerbate hepatotoxicity .

Biological Activity

Lergotrile mesylate, an ergot alkaloid derivative, is primarily recognized for its role as a dopamine agonist in the treatment of Parkinson's disease and other conditions associated with dopamine deficiency. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical efficacy, and potential side effects based on diverse research studies.

Pharmacological Profile

This compound exhibits a complex pharmacological profile characterized by its agonistic activity on dopamine receptors. It has been shown to effectively reduce symptoms associated with Parkinson's disease, particularly in patients who have experienced disease progression despite ongoing treatment with levodopa and carbidopa.

Key Findings from Clinical Studies

  • Efficacy in Parkinson's Disease :
    • A clinical trial involving 20 patients demonstrated that the addition of this compound to an existing regimen of levodopa and carbidopa resulted in significant improvements in motor symptoms. Specifically, there was a marked reduction in rigidity, tremor, bradykinesia, and gait disturbances (P < 0.01) over a six-month period .
    • The mean daily dose of lergotrile was 52 mg, which allowed for a 15% reduction in the mean daily dose of levodopa .
  • Hormonal Effects :
    • This compound has been shown to influence serum levels of various hormones. In a study involving normal males, administration of 2 mg lergotrile resulted in decreased prolactin (PRL) levels and increased growth hormone (GH) peaks . This suggests its potential utility in conditions like acromegaly where GH secretion is dysregulated.
  • Comparative Studies :
    • In comparative studies against other dopamine agonists like bromocriptine, lergotrile demonstrated an earlier onset and shorter duration of action regarding PRL suppression . This property may make it advantageous for certain clinical applications.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Case Study 1 : A patient with advanced Parkinson's disease exhibited significant improvement in motor functions after introducing this compound into their treatment plan. The patient reported decreased involuntary movements and improved overall quality of life.
  • Case Study 2 : In another instance involving patients with hyperprolactinemia, lergotrile effectively reduced PRL levels while maintaining stable GH levels, indicating its dual action on different hormonal pathways .

Side Effects and Considerations

While this compound is generally well-tolerated, some side effects have been observed:

  • Increased incidence of mental changes and orthostatic hypotension were noted following treatment .
  • Elevations in serum transaminase levels were documented in some patients, necessitating careful monitoring during therapy .

Summary Table of Clinical Findings

Study/TrialSample SizeTreatment DurationKey Findings
206 monthsSignificant reduction in motor symptoms
6Not specifiedDecreased PRL and increased GH levels
206 monthsReduction in levodopa dosage by 15%

Q & A

Q. What experimental approaches are used to investigate the dopamine agonist mechanism of lergotrile mesylate in prolactin inhibition?

Methodological Answer: In vitro studies using rat pituitary preparations can assess prolactin secretion dynamics under this compound exposure. Co-administration of dopamine receptor blockers (e.g., pimozide) helps confirm receptor-specific activity by reversing inhibition . In vivo models (e.g., normal or hyperprolactinemic subjects) measure serum prolactin levels post-administration via radioimmunoassay or ELISA. Dose-response curves and time-course analyses differentiate acute vs. sustained effects .

Q. How are standard pharmacological assays validated for quantifying this compound’s bioactivity?

Methodological Answer: UV spectrophotometry (e.g., at 272–343 nm) is validated for quantification by testing specificity (against metabolites), linearity (concentration ranges), precision (intra-day/inter-day variability), and robustness (pH/temperature variations). Cross-validation with HPLC ensures accuracy, particularly in complex matrices like plasma or tissue homogenates .

Q. What in vivo models are appropriate for studying this compound’s hypotensive effects?

Methodological Answer: Spontaneously hypertensive rats (SHRs) are ideal for acute and chronic blood pressure monitoring via intra-arterial catheters or tail-cuff plethysmography. Dose-ranging studies (e.g., 0.05–0.25 mg/kg, intraperitoneal/oral) identify efficacy thresholds. Co-administration with adrenergic/dopaminergic antagonists clarifies mechanistic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across different physiological systems?

Methodological Answer: Comparative studies using selective receptor antagonists (e.g., pimozide for dopamine D2, propranolol for β-adrenergic) in isolated systems (e.g., pituitary cells vs. vascular smooth muscle) disentangle receptor-specific effects. Transcriptomic profiling (RNA-seq) of target tissues post-treatment identifies differentially expressed genes, linking molecular pathways to observed physiological outcomes .

Q. What strategies address instability challenges in synthesizing this compound derivatives for radiolabeling?

Methodological Answer: Stabilizing mesylate precursors requires minimizing nucleophilic attack, achieved by steric hindrance (e.g., bulky substituents) or low-temperature synthesis. Alternative precursors (e.g., tosylates) or one-pot reactions with mesoporous silica (MCM-41) improve yield. Cyclization byproducts are characterized via NMR and mass spectrometry to refine synthetic protocols .

Q. How should longitudinal studies be designed to assess this compound’s multi-hormonal effects in humans?

Methodological Answer: Controlled crossover trials in healthy volunteers measure serum GH, PRL, TSH, LH, and cortisol at baseline and post-administration (e.g., 90–240 mins). TRH/GnRH stimulation tests evaluate pituitary responsiveness. Metoclopramide pre-treatment tests dopamine-dependency of GH elevation. Pharmacokinetic-pharmacodynamic (PK-PD) modeling correlates plasma drug levels with hormonal dynamics .

Q. What analytical frameworks reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

Methodological Answer: Physiologically based pharmacokinetic (PBPK) models integrate in vitro permeability (Caco-2 assays), protein binding, and hepatic metabolism data to predict tissue exposure. Interspecies scaling (rodent-to-human) adjusts for differences in receptor density/metabolic clearance. Bayesian statistics can quantify uncertainty in cross-model predictions .

Data Analysis & Reproducibility

Q. How should researchers handle variability in this compound’s hormonal response across subjects?

Methodological Answer: Stratified analysis by baseline hormone levels (e.g., hyperprolactinemia vs. normoprolactinemia) identifies responder subgroups. Mixed-effects models account for inter-individual variability in PK/PD parameters. Sensitivity analyses exclude outliers using predefined criteria (e.g., >3 SD from mean) .

Q. What validation criteria ensure reproducibility in electrophysiological studies of this compound’s cardiovascular effects?

Methodological Answer: Patch-clamp experiments on isolated cardiomyocytes or vascular smooth muscle cells quantify ion channel modulation (e.g., K⁺, Ca²⁺ currents). Blinded repeat experiments by independent labs confirm findings. Raw data (e.g., current traces, pressure recordings) and analysis scripts must be openly shared to enable replication .

Ethical & Reporting Standards

Q. How can authors ensure rigorous reporting of this compound’s side effects in preclinical-to-clinical translation?

Methodological Answer: Adverse event documentation in animal studies should follow ARRIVE guidelines, including dose-limiting toxicities (e.g., drowsiness, hypotension). Clinical trial manuscripts must disclose all adverse events (even transient ones) using CONSORT checklists, with causality assessment (Naranjo scale) for drug-related incidents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lergotrile mesylate
Reactant of Route 2
Reactant of Route 2
Lergotrile mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.